molecular formula C10H13NS B596935 4-(2-Pyrrolidinyl)benzenethiol CAS No. 1270460-47-3

4-(2-Pyrrolidinyl)benzenethiol

Cat. No.: B596935
CAS No.: 1270460-47-3
M. Wt: 179.281
InChI Key: NGSOWAPOZAGFEY-UHFFFAOYSA-N
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Description

4-(2-Pyrrolidinyl)benzenethiol is a benzenethiol derivative featuring a pyrrolidinyl substituent (a five-membered cyclic amine) at the para position of the aromatic ring. The pyrrolidinyl group introduces steric bulk and hydrogen-bonding capabilities, which may influence its reactivity, solubility, and interactions in chemical or biological systems.

Properties

CAS No.

1270460-47-3

Molecular Formula

C10H13NS

Molecular Weight

179.281

IUPAC Name

4-pyrrolidin-2-ylbenzenethiol

InChI

InChI=1S/C10H13NS/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-12H,1-2,7H2

InChI Key

NGSOWAPOZAGFEY-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=CC=C(C=C2)S

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-Pyrrolidinyl)benzenethiol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzenethiol with pyrrolidine under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of 4-(2-Pyrrolidinyl)benzenethiol.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(2-Pyrrolidinyl)benzenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include bases, acids, and solvents like DMF and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Pyrrolidinyl)benzenethiol has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-Pyrrolidinyl)benzenethiol involves its interaction with molecular targets and pathways . The pyrrolidine ring and thiol group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenethiol Derivatives

Substituent Effects on Physicochemical Properties

The substituent on the benzene ring critically determines molecular interactions and applications. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
4-(Trifluoromethyl)benzenethiol Trifluoromethyl (-CF₃) 178.17 High crystallinity in SAMs; used in organic electronics
4-(Trimethylsilyl)benzenethiol Trimethylsilyl (-SiMe₃) 182.36 Surface modification; hydrophobic interactions
4-(Pyridin-4’-yl)benzenethiol Pyridinyl 187.25 Ligand for Au nanoclusters; Suzuki coupling synthesis
4-(Aminomethyl)benzenethiol Aminomethyl (-CH₂NH₂) 139.22 Intermediate in pharmaceutical synthesis

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance oxidative reactivity (e.g., rapid degradation by performic acid, k > 2×10² M⁻¹s⁻¹ ) and induce vertical molecular orientation in films via F–S interactions .
  • Bulky Groups (e.g., -SiMe₃): Improve thermal stability and hydrophobicity, making them suitable for self-assembled monolayers (SAMs) .
Chemical Reactivity
  • Oxidation Sensitivity : Benzenethiols with electron-donating groups (e.g., -NH₂) oxidize readily to disulfides . The pyrrolidinyl group’s electron-donating nature may similarly increase oxidation susceptibility.
  • Surface-Enhanced Raman Scattering (SERS) : Analogous to 4-[(E)-2-pyridin-4-ylethenyl]pyridine, benzenethiols with aromatic substituents exhibit strong Raman signals, useful in sensing .

Comparative Data Table: Reactivity and Stability

Compound Name Oxidation Rate (k, M⁻¹s⁻¹) Thermal Stability SERS Activity
Benzenethiol (parent) >2×10² Low Moderate
4-(Trifluoromethyl)benzenethiol High (CF₃ electron-withdrawing) High High
4-(Pyridin-4’-yl)benzenethiol Moderate Moderate High
4-(2-Pyrrolidinyl)benzenethiol* Inferred High (electron-donating) Moderate High (predicted)

*Hypothetical data based on structural analogs.

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